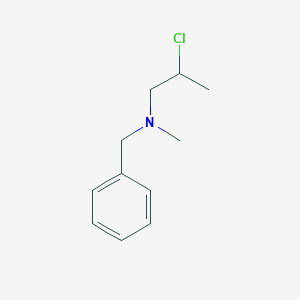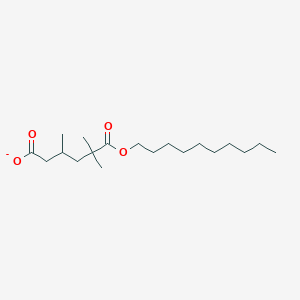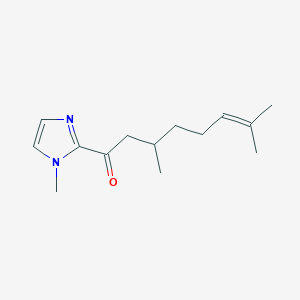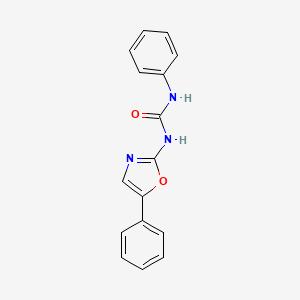![molecular formula C15H16N2O4 B14359314 4-[(4-Aminophenyl)methyl]aniline;oxalic acid CAS No. 92687-24-6](/img/structure/B14359314.png)
4-[(4-Aminophenyl)methyl]aniline;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminophenyl)methyl]aniline;oxalic acid is a compound that combines 4-[(4-Aminophenyl)methyl]aniline, an aromatic amine, with oxalic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methyl]aniline typically involves the reduction of 4-nitrobenzyl chloride with aniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-[(4-Aminophenyl)methyl]aniline involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques ensures the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Aminophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more stable amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4-[(4-Aminophenyl)methyl]aniline;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[(4-Aminophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. It can also participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the past as a rubber antioxidant and dye intermediate.
4-[(4-Methylphenoxy)methyl]aniline: A similar compound with a methylphenoxy group, used in various chemical syntheses.
Uniqueness
4-[(4-Aminophenyl)methyl]aniline is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its combination with oxalic acid enhances its solubility and reactivity, making it valuable in various scientific and industrial fields .
Propiedades
Número CAS |
92687-24-6 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]aniline;oxalic acid |
InChI |
InChI=1S/C13H14N2.C2H2O4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;3-1(4)2(5)6/h1-8H,9,14-15H2;(H,3,4)(H,5,6) |
Clave InChI |
WOOLTNUVMBJSLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



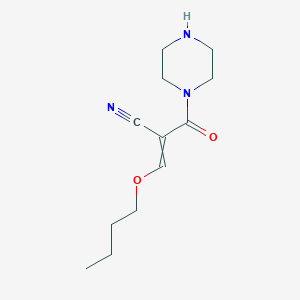
![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
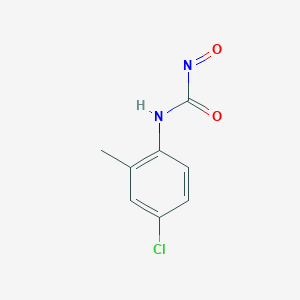
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
